REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([Cl:11])[CH:3]=1.ClC(OC(=O)C(C)C)=O.CN1CCOCC1.[BH4-].[Na+]>O1CCCC1.O>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][OH:7])=[C:4]([Cl:11])[CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
92 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=O)O)C=C1)Cl
|
Name
|
|
Quantity
|
920 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
Isobutyryl choroformate
|
Quantity
|
51 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C(C)C)=O
|
Name
|
|
Quantity
|
43.5 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
22.19 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
190 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 10 minutes at −15° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −25° C.
|
Type
|
FILTRATION
|
Details
|
the precipitated N-methylmorpholine hydrochloride salt was filtered off
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was warmed to −5° C.
|
Type
|
CUSTOM
|
Details
|
the temperature below 0° C
|
Type
|
STIRRING
|
Details
|
After stirring for 1 h at 0° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the volatiles were evaporated
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water (500 mL) and dichloromethane (450 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane (150 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)CO)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.39 mol | |
AMOUNT: MASS | 86.1 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |